

Introduction: The Significance of a Polysubstituted Pyridine Building Block

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Compound of Interest

Compound Name:	4-Bromo-2-chloro-3-fluoropyridine
CAS No.:	1211526-56-5
Cat. No.:	B578729

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4-Bromo-2-chloro-3-fluoropyridine belongs to a class of highly functionalized heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The unique arrangement of three different halogen atoms on the pyridine ring offers multiple, distinct reaction sites for further chemical modification through methodologies such as Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Understanding the fundamental physical properties of this reagent is not merely academic; it is a prerequisite for its effective use. These properties govern critical experimental parameters, including solvent selection, reaction temperature, purification strategy, and safe handling. This document provides the foundational data and protocols necessary to integrate this versatile building block into research and development workflows confidently.

Chemical Identity and Core Physicochemical Data

Accurate identification is the cornerstone of chemical research. The structural and identifying information for **4-Bromo-2-chloro-3-fluoropyridine** is summarized below.

Identifier	Data	Source
IUPAC Name	4-bromo-2-chloro-3-fluoropyridine	[1]
CAS Number	1211526-56-5	[2]
Molecular Formula	C ₅ H ₂ BrClFN	[1][2]
Molecular Weight	210.43 g/mol	[3][4][5]
Monoisotopic Mass	208.90433 Da	[1]
Chemical Structure		
SMILES: C1=CN=C(C(=C1Br)F)Cl	[1]	
InChI: 1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H	[1]	

Summary of Physical Properties

The primary physical characteristics are presented below. It is important to note that while some data is available for this specific isomer, other properties are inferred from closely related structural analogs, a common practice for providing context on novel or less-characterized compounds.

Property	Value / Observation	Notes and Causality
Appearance	Reported as a solid.	The planar, halogen-rich structure allows for efficient crystal lattice packing, favoring a solid state at room temperature.[2]
Melting Point	Data not available.	For the related isomer 5-Bromo-2-chloro-3-fluoropyridine, the melting point is 50-54 °C.[6] This suggests the target compound likely has a similar melting point, which should be experimentally verified.
Boiling Point	Data not available.	Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition.
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).	The organic nature of the pyridine ring dominates its solubility profile.[7] For a related isomer, slight solubility in water was noted.[4]
Purity (Typical)	≥95%	As supplied for chemical synthesis.[2]

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is crucial for validating the identity, purity, and properties of a chemical sample. The following workflow illustrates the logical sequence of experiments described in this

guide.

Diagram 1: General Workflow for Physicochemical Characterization

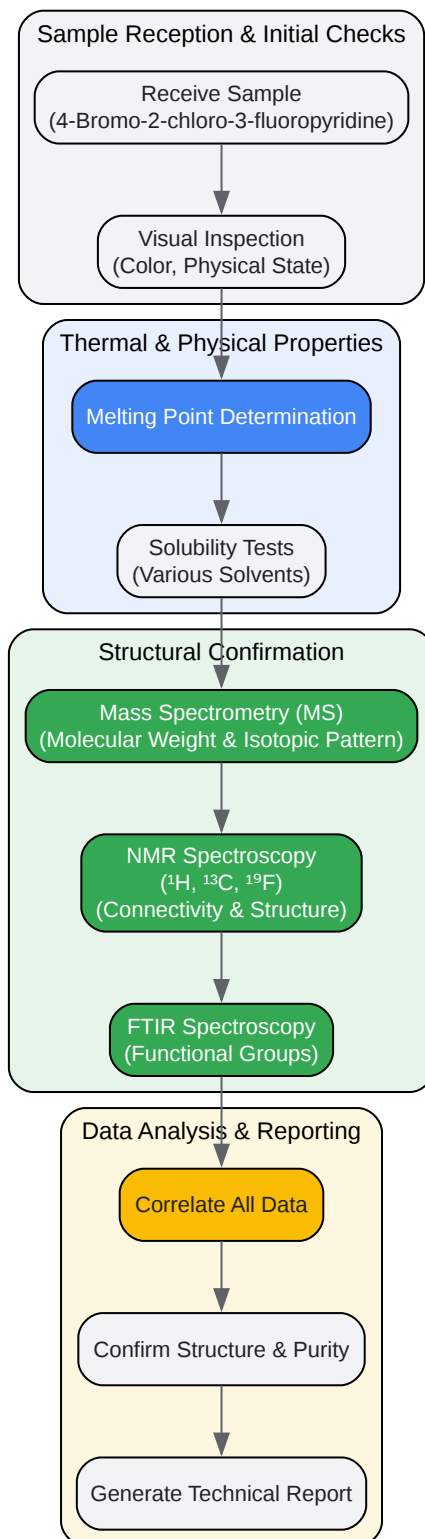
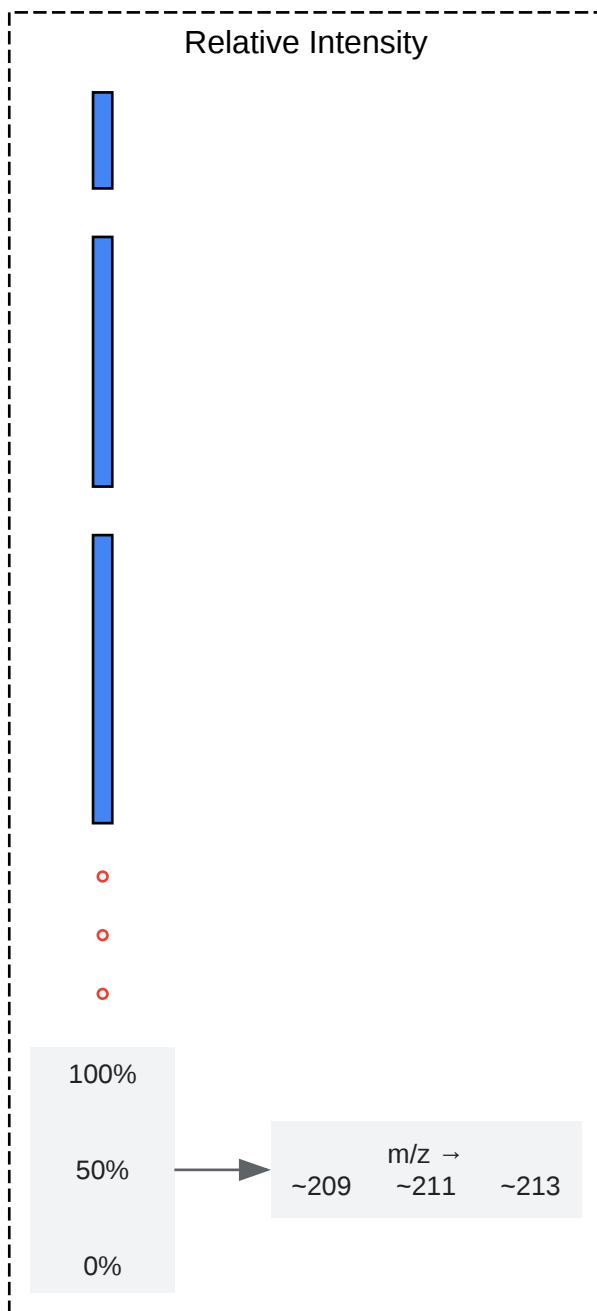


Diagram 2: Predicted MS Isotopic Pattern



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Caption: A simplified representation of the expected M, M+2, and M+4 isotopic cluster in mass spectrometry due to Br and Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule.

- ^1H NMR: The spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will correspond to the protons at the C5 and C6 positions of the pyridine ring. Due to coupling with each other, they are expected to appear as doublets.
- ^{13}C NMR: Five distinct signals are expected in the spectrum, one for each unique carbon atom in the aromatic ring. The carbons directly attached to the electronegative halogen atoms (C2, C3, C4) will be shifted significantly downfield.
- ^{19}F NMR: A single resonance is expected for the fluorine atom at the C3 position. The chemical shift and coupling to adjacent protons (if any) and carbons can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- $\sim 1550\text{-}1600\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the pyridine ring.
- $\sim 1000\text{-}1200\text{ cm}^{-1}$: C-F stretching vibrations.
- Below 800 cm^{-1} : C-Cl and C-Br stretching vibrations.

Experimental Protocols: A Guide to Data Acquisition

The following protocols describe standard, validated methods for acquiring the physicochemical data discussed.

Protocol: Melting Point Determination

- Objective: To determine the temperature range over which the solid sample transitions to a liquid.
- Instrumentation: Digital melting point apparatus (e.g., Mel-Temp® or similar).
- Procedure:

- **Sample Preparation:** Ensure the sample is dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
- **Instrument Setup:** Place the capillary tube into the heating block of the apparatus.
- **Measurement (Rapid Scan):** Set a rapid heating ramp (10-20 °C/min) to quickly estimate the approximate melting range.
- **Measurement (Accurate Scan):** Prepare a new sample. Allow the apparatus to cool to at least 20 °C below the estimated melting point. Set a slow heating ramp (1-2 °C/min).
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting point is reported as the range $T_1 - T_2$.

Protocol: NMR Spectrum Acquisition

- **Objective:** To obtain high-resolution ^1H , ^{13}C , and ^{19}F NMR spectra to confirm the molecular structure.
- **Instrumentation:** A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- **Procedure:**
 - **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube. [8] Ensure the sample is fully dissolved.
 - **Instrument Setup:** Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
 - **Data Acquisition:**
 - ^1H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- ^{19}F NMR: Acquire a proton-decoupled fluorine spectrum, if the spectrometer is equipped with a suitable probe.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol: Mass Spectrum Acquisition (GC-MS)

- Objective: To determine the molecular weight and analyze the isotopic pattern.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Procedure:
 - Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
 - GC Method:
 - Injection: Inject 1 μL of the solution into the GC inlet.
 - Oven Program: Use a temperature program that allows for the separation of the compound from any impurities, for instance, starting at 50 $^{\circ}\text{C}$ and ramping to 250 $^{\circ}\text{C}$. [8]
 - 3. MS Method:
 - Ionization: Use a standard Electron Ionization (EI) energy of 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
 - Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster to confirm the presence of Br and Cl.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2-chloro-3-fluoropyridine** must be consulted prior to use, general precautions for halogenated pyridines should be followed. Based on structurally similar compounds, this substance should be handled as potentially hazardous.

- Hazard Classifications (Inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage. [9] May also cause respiratory irritation. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [10][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]

Conclusion

4-Bromo-2-chloro-3-fluoropyridine is a valuable, highly functionalized building block. The data and protocols presented in this guide provide the necessary framework for its confident identification, handling, and application in a research setting. The distinct physicochemical and spectroscopic properties, particularly the unique isotopic signature in mass spectrometry, serve as reliable tools for quality control and reaction monitoring. Adherence to the outlined experimental and safety protocols will ensure both the integrity of the scientific results and the safety of the research personnel.

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